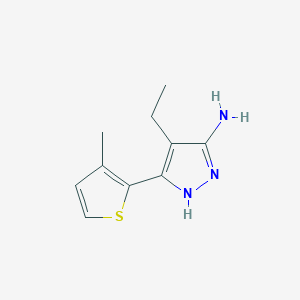![molecular formula C6H5N3OS B13059852 2-Aminothieno[3,2-d]pyrimidin-4-ol CAS No. 1203578-74-8](/img/structure/B13059852.png)
2-Aminothieno[3,2-d]pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminothieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The presence of an amino group at the 2-position and a hydroxyl group at the 4-position of the pyrimidine ring contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminothieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of functionalized thiophene aminoesters. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions . These reactions are performed under specific conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminothieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-Aminothieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Plasmodium falciparum by interfering with the parasite’s metabolic processes . The compound’s ability to bind to specific enzymes and receptors plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Tert-butylaminothieno[3,2-d]pyrimidin-4-one
- 2-Isopropylaminothieno[3,2-d]pyrimidin-4-one
Comparison: Compared to its analogs, 2-Aminothieno[3,2-d]pyrimidin-4-ol exhibits unique properties due to the presence of the hydroxyl group at the 4-position. This functional group enhances its solubility and reactivity, making it a more versatile compound for various applications .
Propriétés
Numéro CAS |
1203578-74-8 |
|---|---|
Formule moléculaire |
C6H5N3OS |
Poids moléculaire |
167.19 g/mol |
Nom IUPAC |
2-amino-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2H,(H3,7,8,9,10) |
Clé InChI |
JWPXRGTYKVODRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
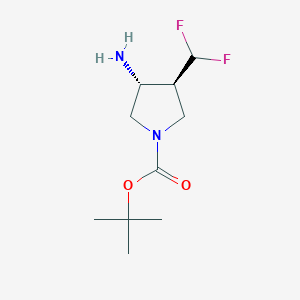
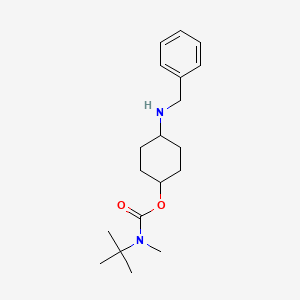
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)
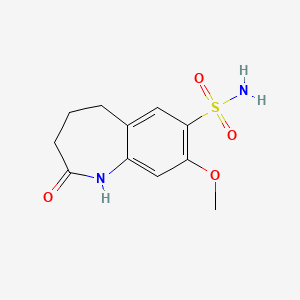




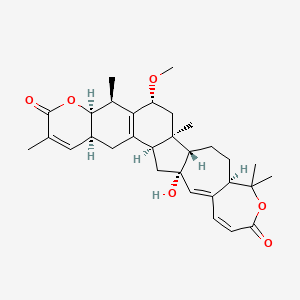
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)
![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
![[2-(Trifluoromethyl)cyclopropyl]methanamine](/img/structure/B13059840.png)
